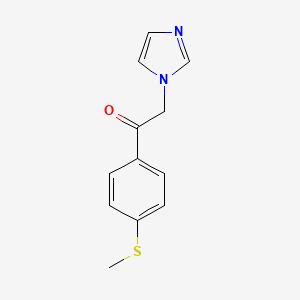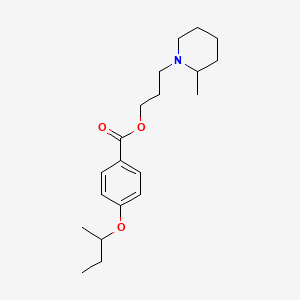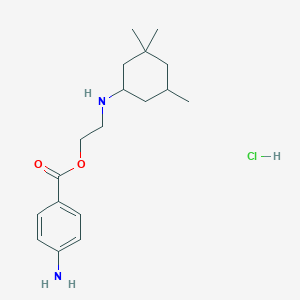
2-(4-Aminobenzoyl)oxyethyl-(3,3,5-trimethylcyclohexyl)azanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminobenzoyl)oxyethyl-(3,3,5-trimethylcyclohexyl)azanium chloride is a chemical compound with a complex structure that includes an aminobenzoyl group, an oxyethyl linkage, and a trimethylcyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminobenzoyl)oxyethyl-(3,3,5-trimethylcyclohexyl)azanium chloride typically involves multiple steps, starting with the preparation of the aminobenzoyl intermediate. This intermediate is then reacted with an oxyethylating agent under controlled conditions to form the oxyethyl linkage. The final step involves the introduction of the trimethylcyclohexyl group and the formation of the azanium chloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as crystallization, filtration, and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminobenzoyl)oxyethyl-(3,3,5-trimethylcyclohexyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminobenzoyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
2-(4-Aminobenzoyl)oxyethyl-(3,3,5-trimethylcyclohexyl)azanium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Aminobenzoyl)oxyethyl-(3,3,5-trimethylcyclohexyl)azanium chloride involves its interaction with molecular targets and pathways within biological systems. The aminobenzoyl group can bind to specific receptors or enzymes, modulating their activity. The oxyethyl linkage and trimethylcyclohexyl moiety contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminobenzoyl)oxyethyl-(3,3,5-trimethylcyclohexyl)azanium bromide
- 2-(4-Aminobenzoyl)oxyethyl-(3,3,5-trimethylcyclohexyl)azanium iodide
- 2-(4-Aminobenzoyl)oxyethyl-(3,3,5-trimethylcyclohexyl)azanium sulfate
Uniqueness
Compared to similar compounds, 2-(4-Aminobenzoyl)oxyethyl-(3,3,5-trimethylcyclohexyl)azanium chloride exhibits unique properties due to the presence of the chloride ion, which can influence its solubility, reactivity, and interaction with biological targets. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
CAS No. |
69780-94-5 |
|---|---|
Molecular Formula |
C18H29ClN2O2 |
Molecular Weight |
340.9 g/mol |
IUPAC Name |
2-[(3,3,5-trimethylcyclohexyl)amino]ethyl 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-13-10-16(12-18(2,3)11-13)20-8-9-22-17(21)14-4-6-15(19)7-5-14;/h4-7,13,16,20H,8-12,19H2,1-3H3;1H |
InChI Key |
OCVWALPFKNMJON-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NCCOC(=O)C2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


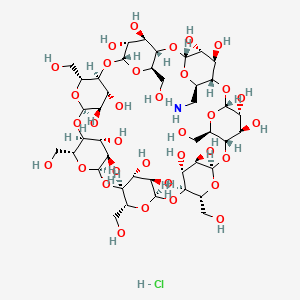
![methyl (2Z)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B13779137.png)


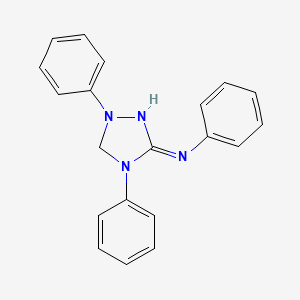


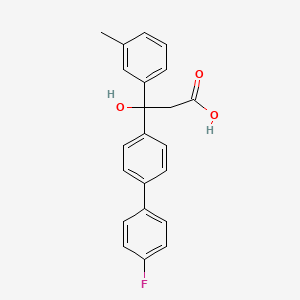
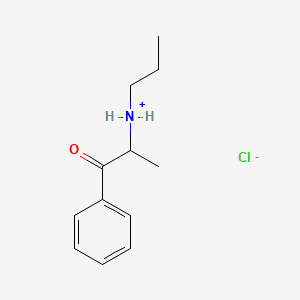
![Benzenepropanamide,N-(2-chlorophenyl)-b-oxo-4-[(1-oxooctadecyl)amino]-a-phenoxy-](/img/structure/B13779190.png)
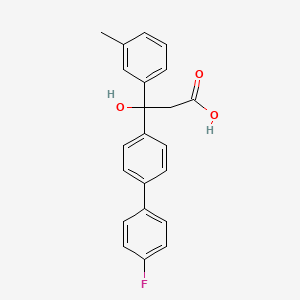
![4-Bromo-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;2,3-dihydroxybutanedioic acid](/img/structure/B13779206.png)
